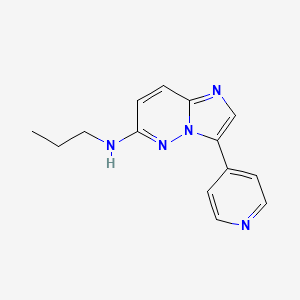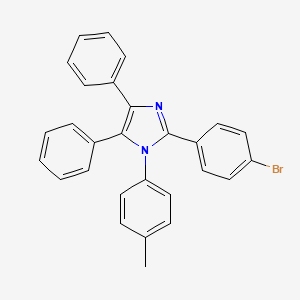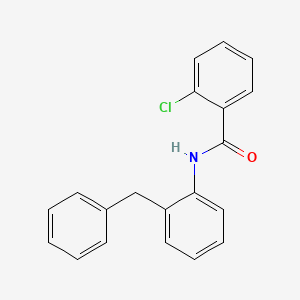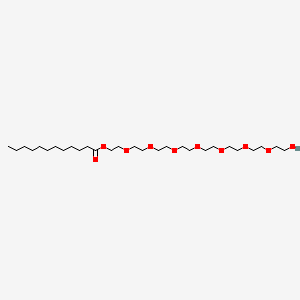
2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an anthracene moiety, a hydrazine linkage, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 9-anthraldehyde with hydrazine derivatives, followed by acylation with 4-methoxyphenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazine linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety could intercalate with DNA, while the hydrazine linkage might form covalent bonds with biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(9-Anthrylmethylene)hydrazino)-N-phenyl-2-oxoacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: Contains a chloro group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds.
Propriétés
Numéro CAS |
594868-10-7 |
|---|---|
Formule moléculaire |
C24H19N3O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-19-12-10-18(11-13-19)26-23(28)24(29)27-25-15-22-20-8-4-2-6-16(20)14-17-7-3-5-9-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
Clé InChI |
ULTUAQVKIOEXBV-MFKUBSTISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)

![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)



![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)


